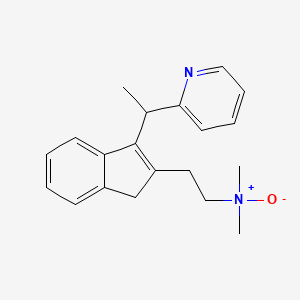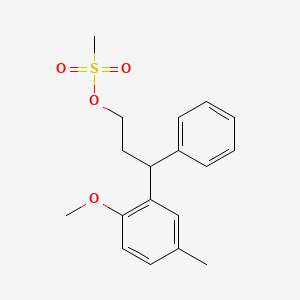
Dimethindene-N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethindene-N-oxide is a derivative of dimethindene, a first-generation H1 antihistamine. Dimethindene is commonly used to treat allergic reactions such as urticaria, hay fever, and pruritus. This compound retains the antihistaminic properties of its parent compound but with potentially different pharmacokinetic and pharmacodynamic profiles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethindene-N-oxide can be synthesized through the oxidation of dimethindene. One common method involves the use of sodium perborate in acetic acid as an oxidizing agent . This reaction typically proceeds under mild conditions and results in the formation of the N-oxide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of eco-friendly solvents such as 2-methyltetrahydrofuran and cyclopentyl methyl ether has been explored to reduce the environmental impact of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Dimethindene-N-oxide undergoes various chemical reactions, including:
Oxidation: Conversion of dimethindene to its N-oxide form.
Reduction: Potential reduction back to dimethindene under specific conditions.
Substitution: Possible substitution reactions at the nitrogen or aromatic ring.
Common Reagents and Conditions
Oxidation: Sodium perborate in acetic acid.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorine.
Major Products Formed
Oxidation: this compound.
Reduction: Dimethindene.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Dimethindene-N-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying N-oxide chemistry.
Biology: Investigated for its potential effects on histamine receptors and related pathways.
Medicine: Explored for its antihistaminic properties and potential therapeutic applications in treating allergic reactions.
Industry: Utilized in the development of new pharmaceutical formulations and as a reference standard in analytical chemistry
Mecanismo De Acción
Dimethindene-N-oxide exerts its effects by binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms associated with allergic reactions, such as itching, swelling, and redness . The N-oxide derivative may have different binding affinities and pharmacokinetic properties compared to dimethindene, potentially offering advantages in specific therapeutic contexts.
Comparación Con Compuestos Similares
Similar Compounds
Dimethindene: The parent compound, a first-generation H1 antihistamine.
Clemastine: Another first-generation H1 antihistamine with similar uses.
Chlorpheniramine: A widely used first-generation H1 antihistamine.
Uniqueness
Dimethindene-N-oxide is unique due to its N-oxide functional group, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar antihistamines. This uniqueness can be leveraged in developing new therapeutic agents with potentially improved efficacy and safety profiles .
Propiedades
IUPAC Name |
N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2,3)23)14-16-8-4-5-9-18(16)20/h4-10,12,15H,11,13-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAREAMWWRKNTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CC[N+](C)(C)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,10,12,14-heptaene-2,3-dione](/img/structure/B592482.png)
![Disodium;5-[(3-carboxy-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-chloro-4-nitrophenyl)methyl]-3-methyl-2-oxidobenzoate](/img/structure/B592484.png)
![(5R,8S,9S,10S,13R,14S)-10,13-dimethylspiro[1,2,3,4,5,6,7,8,9,11,12,14,15,17-tetradecahydrocyclopenta[a]phenanthrene-16,2'-1,3-dioxolane]](/img/structure/B592485.png)

![2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline](/img/structure/B592488.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3,7-diol](/img/structure/B592489.png)
![(alphaR)-alpha-Amino-4-[(methoxycarbonyl)oxy]-benzeneacetic Acid](/img/structure/B592490.png)


![(3S)-3-methyl-2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B592497.png)

![1H-4,7-Methanopyrano[4,3-c]pyridine](/img/structure/B592499.png)
